The Cornerstone of Asymmetric Synthesis: A Technical Guide to (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone
The Cornerstone of Asymmetric Synthesis: A Technical Guide to (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone , a paramount member of the Evans' chiral auxiliaries, stands as a testament to the power of stereochemical control in modern organic synthesis. Its rigid, predictable, and highly effective stereodirecting influence has made it an indispensable tool in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides an in-depth exploration of its fundamental properties, synthesis, and, most critically, the mechanistic underpinnings of its application in asymmetric transformations, offering field-proven insights for both seasoned researchers and those new to the art of stereoselective chemistry.
Core Properties and Characterization
A thorough understanding of the physicochemical properties of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is fundamental to its effective application.
Physical and Chemical Properties
This chiral auxiliary is a white to off-white crystalline solid, a physical form that lends itself to ease of handling and purification by recrystallization.[1] Its solubility profile is a key practical consideration; it is sparingly soluble in water but exhibits good solubility in many common organic solvents such as chloroform, dichloromethane, and tetrahydrofuran.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₂ | [2][3] |
| Molecular Weight | 177.20 g/mol | [2][3] |
| Melting Point | 121-123 °C | [1] |
| Optical Rotation [α]D | +168° (c=2, CHCl₃) | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
Spectroscopic and Crystallographic Data
The structural integrity and purity of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone are verified through standard analytical techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-H and C=O stretching vibrations of the carbamate functionality, typically observed around 3300-3200 cm⁻¹ and 1750-1700 cm⁻¹, respectively.[6]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry reveals a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for its identification.[7]
-
X-ray Crystallography: The solid-state conformation of the oxazolidinone ring and the relative orientations of the methyl and phenyl substituents have been elucidated through X-ray crystallographic studies of its derivatives.[8] These studies confirm the trans relationship between the methyl and phenyl groups, a key structural feature that dictates its stereodirecting ability. The oxazolidinone ring typically adopts an envelope conformation.[8]
Synthesis of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone
The most common and practical synthesis of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone originates from the readily available and relatively inexpensive chiral pool starting material, (1S,2R)-(+)-norephedrine.
Synthetic Pathway
The synthesis involves a one-pot cyclization reaction of (1S,2R)-(+)-norephedrine with a carbonylating agent, most commonly diethyl carbonate, in the presence of a base such as potassium carbonate. The reaction proceeds at elevated temperatures, and the ethanol byproduct is removed by distillation to drive the reaction to completion.
Caption: Synthesis of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone.
Experimental Protocol: Synthesis from (+)-Norephedrine
This protocol is adapted from established literature procedures.
-
Reaction Setup: To a round-bottom flask equipped with a distillation apparatus, add (1S,2R)-(+)-norephedrine (1.0 eq.), diethyl carbonate (2.3 eq.), and potassium carbonate (2.1 eq.).
-
Heating and Distillation: Heat the reaction mixture in an oil bath at 160 °C. Ethanol will begin to distill. Monitor the head temperature of the distillation, which should remain around 80 °C.
-
Reaction Completion: Continue heating until the distillation of ethanol ceases and the head temperature drops, typically after several hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane and wash sequentially with water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield a crude solid. Purify the solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone as white crystals.
Application in Asymmetric Synthesis: The Causality of Stereocontrol
The utility of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone lies in its ability to be temporarily incorporated into a substrate, direct a stereoselective transformation, and then be removed to yield an enantiomerically enriched product. This is achieved through the formation of an N-acyl oxazolidinone.
N-Acylation: The Gateway to Asymmetric Transformations
The first step in utilizing the chiral auxiliary is its acylation. This is typically achieved by deprotonation of the oxazolidinone with a strong base, such as n-butyllithium, followed by the addition of an acyl chloride or anhydride.
Caption: General N-acylation of the chiral auxiliary.
Mechanism of Stereocontrol: The Role of the Cheated Enolate
The high degree of stereoselectivity observed in reactions of N-acyl derivatives of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is a direct consequence of the formation of a rigid, chelated enolate intermediate. Upon deprotonation with a suitable base (e.g., LDA, NaHMDS, or Bu₂BOTf), the resulting enolate adopts a planar, five-membered ring structure where the metal cation is chelated by both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.
This chelation, in conjunction with the steric hindrance imposed by the substituents on the chiral auxiliary, dictates the facial selectivity of the subsequent reaction with an electrophile. The phenyl group at C5 and the methyl group at C4 effectively block one face of the enolate, forcing the electrophile to approach from the less hindered face.
Caption: Stereodirecting influence of the chiral auxiliary.
Key Applications and Protocols
The diastereoselective alkylation of N-acyl oxazolidinones is a robust method for the synthesis of chiral carboxylic acid derivatives.
-
Causality: The chelated enolate directs the incoming alkyl halide to the face opposite the bulky substituents, leading to a high degree of diastereoselectivity.[9][10]
-
Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone
-
Enolate Formation: Dissolve the N-propionyl-(4R,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir for 30-60 minutes.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) and continue stirring at -78 °C for several hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography on silica gel.
-
The Evans asymmetric aldol reaction is a cornerstone of stereoselective synthesis, providing access to syn- and anti-β-hydroxy carbonyl compounds with excellent stereocontrol.
-
Causality: The stereochemical outcome is dictated by the formation of a Zimmerman-Traxler-like six-membered ring transition state.[11][12][13] The substituents on both the enolate and the aldehyde prefer to occupy pseudo-equatorial positions to minimize steric interactions, and the chiral auxiliary directs the facial addition of the aldehyde.
-
Protocol: Asymmetric Aldol Reaction with an Aldehyde
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane and cool to 0 °C. Add di-n-butylboron triflate (1.1 eq.) followed by triethylamine (1.2 eq.) and stir for 30 minutes.
-
Aldol Addition: Cool the mixture to -78 °C and add the aldehyde (1.2 eq.) dropwise. Stir for several hours at -78 °C, then warm to 0 °C and stir for an additional hour.
-
Workup: Quench the reaction with a pH 7 buffer and a methanol/hydrogen peroxide solution. Extract the product, dry the organic phase, and concentrate.
-
Purification: Purify the aldol adduct by flash column chromatography.
-
Cleavage of the Chiral Auxiliary
A critical aspect of using a chiral auxiliary is its efficient removal without compromising the newly formed stereocenter.
Treatment with lithium hydroperoxide (LiOOH) is a mild and effective method for hydrolyzing the N-acyl bond to yield the corresponding carboxylic acid.[14][15]
-
Mechanism: The hydroperoxide anion preferentially attacks the exocyclic acyl carbonyl group over the endocyclic carbamate carbonyl, leading to the desired cleavage.[14][16]
-
Protocol: Cleavage with Lithium Hydroperoxide
-
Dissolve the N-acyl oxazolidinone in a mixture of THF and water at 0 °C.
-
Add aqueous hydrogen peroxide followed by aqueous lithium hydroxide.
-
Stir until the reaction is complete (monitored by TLC).
-
Quench the excess peroxide with sodium sulfite solution.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer, and the carboxylic acid can be isolated from the aqueous layer after acidification and extraction.
-
The N-acyl group can be reduced to the corresponding primary alcohol using reagents such as lithium borohydride. This method is particularly useful when the desired product is a chiral alcohol.
Safety and Handling
(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is a combustible solid and should be handled with appropriate care.[1][8]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. In case of dust formation, use a NIOSH-approved respirator.[1][13]
-
Handling: Avoid creating dust. Use in a well-ventilated area. Keep away from sources of ignition.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place.[1][13]
Conclusion
(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is a powerful and reliable chiral auxiliary that has proven its value in a multitude of asymmetric syntheses. Its predictable stereodirecting ability, stemming from the formation of a rigid, chelated enolate, allows for the construction of complex chiral molecules with high diastereoselectivity. The straightforward synthesis of the auxiliary, coupled with well-established protocols for its attachment, utilization in key bond-forming reactions, and subsequent removal, ensures its continued prominence in the field of organic synthesis. A thorough understanding of the mechanistic principles governing its function is paramount for its successful application in the development of novel therapeutics and other chiral technologies.
References
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- Smith, A. M., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry.
- Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1474-1481.
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ResearchGate. (n.d.). Molecular structures of (a) (4S,5R)-4-methyl-5-phenyl- 2-oxazolidinone, and (b) (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]
- Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551.
- Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, (avril-mai), 35-40.
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NIST. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]
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An-Najah Staff. (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Retrieved from [Link]
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PubChem. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]
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Hungarian Journal of Industry and Chemistry. (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]
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PubChem. (n.d.). 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. Retrieved from [Link]
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ResearchGate. (n.d.). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Retrieved from [Link]
- Prashad, M., et al. (1998). A CONVENIENT AND PRACTICAL METHOD FOR N-ACYLATION OF 2-OXAZOLIDINONE CHIRAL AUXILIARIES WITH ACIDS. Tetrahedron Letters, 39(50), 9369-9372.
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NIST. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]
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ChemRxiv. (n.d.). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. Retrieved from [Link]
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precisionFDA. (n.d.). 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4R,5S)-. Retrieved from [Link]
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Sciforum. (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Retrieved from [Link]
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Kaimosi. (n.d.). 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]
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ResearchGate. (n.d.). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Retrieved from [Link]
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